2-(1,3-dioxoinden-2-ylidene)-2-(2-methylanilino)acetonitrile
Description
2-(1,3-dioxoinden-2-ylidene)-2-(2-methylanilino)acetonitrile is an organic compound with a complex structure It is characterized by the presence of an indene-1,3-dione moiety linked to a methylaniline group through an acetonitrile bridge
Properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(2-methylanilino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c1-11-6-2-5-9-14(11)20-15(10-19)16-17(21)12-7-3-4-8-13(12)18(16)22/h2-9,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPOOEZPTBPQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(2-methylanilino)acetonitrile typically involves a multi-step process:
Formation of Indene-1,3-dione: This can be achieved through the oxidation of indene using strong oxidizing agents such as potassium permanganate or chromic acid.
Condensation Reaction: The indene-1,3-dione is then subjected to a condensation reaction with 2-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate.
Acetonitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoinden-2-ylidene)-2-(2-methylanilino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(1,3-dioxoinden-2-ylidene)-2-(2-methylanilino)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, dyes, or catalysts.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(2-methylanilino)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dioxoinden-2-ylidene)-2-(2-chloroanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(2-bromoanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(2-fluoroanilino)acetonitrile
Uniqueness
2-(1,3-dioxoinden-2-ylidene)-2-(2-methylanilino)acetonitrile is unique due to the presence of the methylaniline group, which can influence its reactivity and potential applications. Compared to its halogenated analogs, the methyl group may impart different electronic and steric properties, affecting its behavior in chemical reactions and biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
